molecular formula C22H18O6 B14956039 methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B14956039
M. Wt: 378.4 g/mol
InChI Key: VBNURSGTDBAIQT-JMIUGGIZSA-N
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Description

Methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic organic compound characterized by a benzofuran core fused with a chromen-derived substituent. The benzofuran moiety (3-oxo-2,3-dihydro-1-benzofuran) is functionalized at the 6-position with an acetoxy methyl ester group and at the 2-position with a (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene] substituent. The chromen component introduces a fused bicyclic system (benzopyran), which enhances molecular rigidity and influences electronic properties.

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C22H18O6/c1-13-15(9-14-5-3-4-6-18(14)27-13)10-20-22(24)17-8-7-16(11-19(17)28-20)26-12-21(23)25-2/h3-11,13H,12H2,1-2H3/b20-10-

InChI Key

VBNURSGTDBAIQT-JMIUGGIZSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC

Origin of Product

United States

Biological Activity

Methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18O6, with a molecular weight of 378.4 g/mol. The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and antioxidant effects.

PropertyValue
Molecular FormulaC22H18O6
Molecular Weight378.4 g/mol
IUPAC Namemethyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Purity~95%

Antioxidant Properties

Research indicates that compounds containing benzofuran moieties exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation. The specific pathways involved in these effects are under investigation but may include the modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various benzofuran derivatives, including methyl ({(2Z)-...}). Results indicated a significant reduction in lipid peroxidation levels when treated with this compound .
  • Anti-inflammatory Mechanism :
    • In a laboratory setting, methyl ({(2Z)-...}) was tested on macrophage cell lines to assess its anti-inflammatory effects. The results showed a marked decrease in inflammatory markers after treatment with varying concentrations of the compound .
  • Anticancer Potential :
    • Research conducted on breast cancer cell lines revealed that methyl ({(2Z)-...}) inhibited cell growth by inducing apoptosis through the activation of caspases . Further studies are needed to elucidate the detailed mechanisms at play.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a family of benzofuran derivatives with variable substituents on the methylidene group. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Methylidene Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate 2-Methyl-2H-chromen-3-yl C₂₂H₁₈O₆ 378.38 3.8* 6
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Fluorophenyl C₁₉H₁₅FO₅ 342.32 2.9 5
Ethyl ({(2Z)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate 3-Methylthiophen-2-yl C₁₉H₁₈O₅S 358.41 3.1 5
Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 2,5-Dimethoxyphenyl C₂₀H₁₈O₇ 370.36 3.4 7

*Estimated using analogous chromen-containing compounds.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The chromen-substituted compound exhibits higher lipophilicity (XLogP3 ~3.8) due to its fused aromatic system, compared to the fluorophenyl (XLogP3=2.9) and thienyl analogs (XLogP3=3.1). The dimethoxyphenyl variant (XLogP3=3.4) balances hydrophobicity with polar methoxy groups .
  • Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility, critical for pharmacokinetics.

The 3-fluorophenyl substituent adds electronegativity, favoring dipole interactions, while the thienyl group introduces sulfur-mediated van der Waals contacts . 2,5-Dimethoxyphenyl provides electron-donating methoxy groups, altering electronic density and hydrogen-bonding capacity .

Bioactivity Correlations (Inferred from Structural Clustering):

  • Compounds with similar benzofuran cores but differing substituents cluster into distinct bioactivity profiles. For example, fluorinated analogs may exhibit enhanced metabolic stability, while chromen derivatives could show improved target affinity due to planar stacking .
  • Computational similarity metrics (e.g., Tanimoto and Dice indices) suggest moderate structural overlap (50–70%) between the chromen derivative and its analogs, implying divergent pharmacological profiles .

Computational and Experimental Insights

  • Molecular Similarity Analysis:
    Fingerprint-based metrics (e.g., Morgan fingerprints) highlight shared pharmacophoric features, such as the benzofuran core and ester group, but divergent substituent-specific motifs. This supports the "lumping" strategy for compounds with analogous scaffolds but variable side chains .
  • Synthetic Accessibility: The chromen-substituted compound requires multi-step synthesis involving Suzuki-Miyaura coupling for chromen integration, whereas fluorophenyl and thienyl analogs are accessible via simpler aldol condensations .

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